molecular formula C13H14Cl2N2 B2463164 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride CAS No. 1909308-95-7

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride

Cat. No. B2463164
CAS RN: 1909308-95-7
M. Wt: 269.17
InChI Key: WWVQICNOBQRWSW-UHFFFAOYSA-N
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Description

“2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C13H14Cl2N2. It has a molecular weight of 269.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an aniline ring through a methyl group. The pyridine ring is substituted with a chlorine atom and a methyl group, while the aniline ring is substituted with a chlorine atom .

Scientific Research Applications

Fluorescent Zn(II) Sensors

The compound has been utilized in the synthesis and characterization of fluorescent Zn(II) sensors. These sensors contain an aniline-based ligand functionalized with a pyridyl-amine-pyrrole group and have shown promising applications in biological imaging, exhibiting enhanced selectivity and fluorescence turn-on response to Zn(II) (Nolan et al., 2006).

Anion–π and Lone Pair–π Interactions

Research involving 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline derivatives has explored their ability to facilitate anion–π and lone pair–π interactions in copper coordination compounds. This property is significant in the development of supramolecular networks and non-covalent bonding systems (Costa et al., 2010).

Catalytic Transfer Hydrogenation

The compound has been integral in synthesizing new compounds for catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. This application is significant in chemical synthesis and pharmaceutical manufacturing processes (Thangavel et al., 2017).

Polymerization Catalyst

In the field of polymer chemistry, derivatives of 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline have been used in synthesizing palladium(II) complexes that act as catalysts for the polymerization of methyl methacrylate, indicating its utility in materials science (Kim et al., 2014).

Antifungal Activity

Studies on novel pyrimidine derivatives containing 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline have revealed significant antifungal activities against certain pathogens, marking its potential in developing new antifungal agents (Wang et al., 2018).

Luminescent Materials

The compound has been used in the synthesis of highly luminescent platinum complexes, which have applications in organic light-emitting diodes (OLEDs) and other photonic devices (Vezzu et al., 2010).

properties

IUPAC Name

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2.ClH/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11;/h2-8,16H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVQICNOBQRWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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